2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide
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Overview
Description
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of fenofibric acid and is primarily used in the treatment of hyperlipidemia and hypercholesterolemia. The compound is known for its ability to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide typically involves the reaction of 4-chloro-4’-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate in the presence of an alkaline agent such as potassium carbonate . This reaction is carried out in a solvent system composed of a mixture of dimethyl sulfoxide and a C2-C4 alkyl acetate . The process can be scaled up for industrial production, ensuring high yield and purity without the need for recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Primarily used in the treatment of hyperlipidemia and hypercholesterolemia.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The primary mechanism of action of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide involves the activation of PPARα . This activation leads to increased lipolysis and the elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing the production of apoprotein C-III . The compound also induces an increase in the synthesis of apoproteins A-I and A-II, leading to higher levels of high-density lipoprotein (HDL) cholesterol .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: Another PPARα agonist used in the treatment of hyperlipidemia.
Bezafibrate: A fibric acid derivative with similar lipid-lowering effects.
Gemfibrozil: Another fibric acid derivative used to lower lipid levels.
Uniqueness
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and a potent effect on lipid metabolism. Its ability to activate PPARα more selectively compared to other fibrates makes it a valuable compound in the treatment of lipid disorders .
Properties
CAS No. |
1316847-19-4 |
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Molecular Formula |
C₂₀H₂₂ClNO₃ |
Molecular Weight |
359.85 |
Synonyms |
2-(4-(4-Chlorobenzoyl)phenoxy)-N-isopropyl-2-methylpropanamide; |
Origin of Product |
United States |
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